6-Chloro-3-[(4-ethylpiperazin-1-yl)methyl]-2-methylquinolin-4-ol
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Overview
Description
6-Chloro-3-[(4-ethylpiperazin-1-yl)methyl]-2-methylquinolin-4-ol is a synthetic organic compound with the molecular formula C₁₇H₂₂ClN₃O. It is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-[(4-ethylpiperazin-1-yl)methyl]-2-methylquinolin-4-ol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with 2-methylquinoline and 4-ethylpiperazine.
Chlorination: The 2-methylquinoline undergoes chlorination to introduce the chlorine atom at the 6th position.
Alkylation: The chlorinated quinoline is then alkylated with 4-ethylpiperazine to form the desired compound.
The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K₂CO₃) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-[(4-ethylpiperazin-1-yl)methyl]-2-methylquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .
Scientific Research Applications
6-Chloro-3-[(4-ethylpiperazin-1-yl)methyl]-2-methylquinolin-4-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Materials Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 6-Chloro-3-[(4-ethylpiperazin-1-yl)methyl]-2-methylquinolin-4-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways in the nervous system .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(4-ethylpiperazin-1-yl)aniline: This compound shares a similar piperazine moiety but differs in the core structure.
4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine: Another compound with a similar piperazine group but a different heterocyclic core
Uniqueness
6-Chloro-3-[(4-ethylpiperazin-1-yl)methyl]-2-methylquinolin-4-ol is unique due to its specific quinoline core structure combined with the piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6-chloro-3-[(4-ethylpiperazin-1-yl)methyl]-2-methyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O/c1-3-20-6-8-21(9-7-20)11-15-12(2)19-16-5-4-13(18)10-14(16)17(15)22/h4-5,10H,3,6-9,11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTMXVXXMOHAFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(NC3=C(C2=O)C=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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